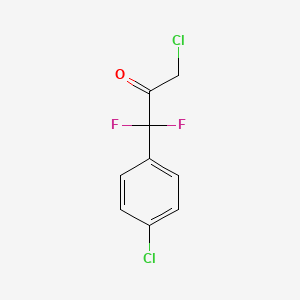![molecular formula C25H23NO4 B6231465 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid CAS No. 376588-51-1](/img/no-structure.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid, also known as N-(2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylphenyl)propionic acid (FMPPA), is an important organic acid used in the synthesis of various compounds. It is derived from the reaction of 9H-fluoren-9-ylmethanol with propionic anhydride, and is a key intermediate in the synthesis of many organic compounds. FMPPA has a wide range of applications in the pharmaceutical, chemical, and biotechnology industries.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of β2- and β3-Peptides : The compound has been utilized in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This involves diastereoselective amidomethylation and protective-group exchanges, demonstrating suitability for large-scale peptide syntheses (Šebesta & Seebach, 2003).
Fluorescent Labeling Reagent : It has been used to synthesize a fluorescent labeling reagent, demonstrating strong fluorescence in a wide pH range, making it valuable for biomedical analysis (Hirano et al., 2004).
Characterization of New Fluorene Derivatives : Its derivative has been characterized for linear and nonlinear photophysics, showing potential for integrin imaging in biomedical applications (Morales et al., 2010).
Self-Assembly in Nanotechnology : Fmoc variants of this compound have been studied for their self-assembly, revealing controlled morphological changes. These findings open pathways for novel self-assembled architectures in material science and nanotechnology (Kshtriya et al., 2021).
Hydrogel Modification : The compound has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, showing potential for medical applications due to improved thermal stability and biological activity (Aly & El-Mohdy, 2015).
Development of Enzyme-Activated Surfactants : It's been applied in creating enzyme-activated surfactants for carbon nanotubes, facilitating homogeneous aqueous dispersions (Cousins et al., 2009).
Supramolecular Studies in Crystallography : Its structural and supramolecular features have been analyzed, emphasizing its relevance in the design of hydrogelators and biomaterials (Bojarska et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves deprotection of the amine group to obtain the desired product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydride", "Methyl iodide", "3-Methylbenzaldehyde", "Benzylamine", "Di-tert-butyl dicarbonate", "Triethylamine", "3-(Bromomethyl)benzoic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydride to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methyl iodide to form 9H-fluoren-9-yl methyl ether", "3-Methylbenzaldehyde is reacted with benzylamine to form 3-methyl-N-benzylbenzamide", "3-methyl-N-benzylbenzamide is reacted with di-tert-butyl dicarbonate and triethylamine to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbenzoic acid", "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbenzoic acid is reacted with 3-(bromomethyl)benzoic acid and triethylamine to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid", "The amine protecting group is removed using hydrochloric acid and sodium hydroxide in methanol to obtain the final product" ] } | |
Numéro CAS |
376588-51-1 |
Nom du produit |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid |
Formule moléculaire |
C25H23NO4 |
Poids moléculaire |
401.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)